molecular formula C6H12ClN3O B1142653 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol CAS No. 1249733-51-4

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B1142653
CAS No.: 1249733-51-4
M. Wt: 177.63198
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-amino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group attached to the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-aminopyrazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYNEVYTYPHPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-Nitro-pyrazol-1-yl)-propan-1-ol (1.41 g, 8.23 mmol) was dissolved in MeOH (15 mL). Pd/C (0.532 g, 0.82 mmol) was added and the mixture was stirred under H2 at rt for 16 hours. The reaction mixture was filtered and the solvent evaporated in vacuo to afford the title compound as a red/brown oil (1.18 g, 100%); LCMS, Rt=0.31 min (MeOH-FA method), m/z 142 (MH+).
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.532 g
Type
catalyst
Reaction Step Two
Yield
100%

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